2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound with the molecular formula C17H17FN2O3S2 and a molecular weight of 380.45. This compound features a unique combination of fluorophenyl, methoxyphenyl, and sulfonyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole include:
- 2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
- 2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
These compounds share similar structural features but differ in the substituents on the aromatic rings. The uniqueness of this compound lies in its specific combination of fluorophenyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S2/c1-23-15-5-7-16(8-6-15)25(21,22)20-10-9-19-17(20)24-12-13-3-2-4-14(18)11-13/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXOJHSRGNKJNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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